(2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid
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Overview
Description
(2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid: is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a pent-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid typically involves the bromination of a methoxy-substituted phenyl compound followed by the introduction of the pent-2-enoic acid moiety. One common method includes:
Bromination: The starting material, 2-methoxyphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-methoxyphenol.
Formation of Pent-2-enoic Acid Moiety: The brominated compound is then subjected to a Heck reaction with pent-2-enoic acid under palladium catalysis to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of (2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 4-Bromophenyl 4-bromobenzoate
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Uniqueness
(2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a bromine atom and a methoxy group allows for diverse chemical transformations and interactions with biological targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-3-8(6-12(14)15)10-7-9(13)4-5-11(10)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVQDJLYSYVMFZ-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)O)C1=C(C=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C(=O)O)/C1=C(C=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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